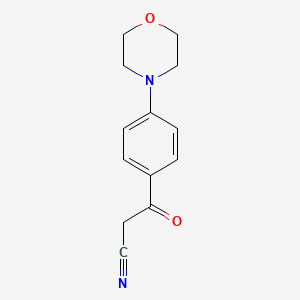

3-(4-Morpholinophenyl)-3-oxopropanenitrile

描述

3-(4-Morpholinophenyl)-3-oxopropanenitrile (CAS: 887591-40-4) is a nitrile-containing β-ketopropanenitrile derivative featuring a morpholine-substituted phenyl group at the β-position. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for kinase inhibitors and antimicrobial agents . Its structural uniqueness arises from the electron-rich morpholine moiety, which enhances hydrogen-bonding interactions and metabolic stability in derived pharmaceuticals .

属性

IUPAC Name |

3-(4-morpholin-4-ylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-6-5-13(16)11-1-3-12(4-2-11)15-7-9-17-10-8-15/h1-4H,5,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYOOGLCCLWWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653897 | |

| Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-40-4 | |

| Record name | 3-[4-(Morpholin-4-yl)phenyl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Condensation with Acetonitrile

One approach involves the condensation of 4-morpholinobenzaldehyde with acetonitrile in the presence of a base. This method typically requires a strong base like sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

- Reagents: 4-Morpholinobenzaldehyde, acetonitrile, sodium hydride.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Room temperature to reflux.

- Yield: Moderate to high (50-80%).

Method 2: Reaction with Cyanide and Acetic Anhydride

Another method involves the reaction of 4-morpholinobenzaldehyde with sodium cyanide and acetic anhydride. This approach is less common but can provide good yields under optimized conditions.

- Reagents: 4-Morpholinobenzaldehyde, sodium cyanide, acetic anhydride.

- Solvent: Acetic acid or dichloromethane.

- Temperature: Room temperature to 50°C.

- Yield: Moderate (40-60%).

Detailed Synthesis Protocol

For a more detailed synthesis, consider the following protocol:

-

- 4-Morpholinobenzaldehyde

- Acetonitrile

- Sodium hydride (60% dispersion in mineral oil)

-

- In a dry round-bottom flask, add 4-morpholinobenzaldehyde (1.0 eq) and acetonitrile (2.0 eq).

- Add sodium hydride (1.5 eq) slowly while stirring under an inert atmosphere.

- Stir the mixture at room temperature for 30 minutes, then reflux for 2 hours.

- Cool the mixture to room temperature and quench with water.

- Extract the product with ethyl acetate, dry over magnesium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography.

Data Tables

Table 1: Reaction Conditions and Yields

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | NaH, CH₃CN | THF | Reflux | 70-80 |

| 2 | NaCN, Ac₂O | AcOH | 50°C | 40-60 |

Table 2: Physical and Spectroscopic Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Melting Point | 120-125°C |

| ¹H NMR | δ 7.30-7.40 (m, 4H), 3.80-3.90 (m, 4H), 3.20-3.30 (m, 4H) |

| IR | ν 2220 cm⁻¹ (CN), 1680 cm⁻¹ (C=O) |

化学反应分析

Types of Reactions

3-(4-Morpholinophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form corresponding oxo derivatives.

- Reduction : The nitrile group can be reduced to an amine group.

- Substitution : The phenyl ring is susceptible to electrophilic aromatic substitution reactions.

Chemistry

3-(4-Morpholinophenyl)-3-oxopropanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various synthetic pathways, making it valuable in organic chemistry research.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that it exhibits inhibitory effects against certain bacterial strains, suggesting its potential as an antibiotic agent.

- Anticancer Properties : Preliminary research indicates that it may influence cancer cell proliferation and apoptosis through modulation of specific signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as:

- Enzyme Inhibitors : It has shown promise in inhibiting enzymes critical for bacterial DNA replication, such as DNA gyrase.

- Receptor Modulators : Its ability to interact with various biomolecules positions it as a candidate for drug development aimed at modulating receptor activity.

Industry

The compound finds applications in the production of advanced materials:

- Polymers and Coatings : Its unique chemical properties make it suitable for use in the formulation of specialized polymers and protective coatings.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study 2: Anticancer Research

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. Further investigation is required to elucidate its mechanisms of action and potential therapeutic applications in oncology.

作用机制

The mechanism of action of 3-(4-Morpholinophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

The 3-oxopropanenitrile core is a versatile building block. Substituents at the phenyl ring and modifications to the nitrile group significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with structurally related analogs:

Substituted Phenyl Derivatives

3-(4-Methoxyphenyl)-3-oxopropanenitrile

- Structure : Methoxy group at the para position of the phenyl ring.

- Synthesis: Prepared via bromination of 4-methoxyacetophenone followed by cyanation .

- Applications : Used in pyrazole synthesis for anticancer agents; the methoxy group improves solubility but reduces metabolic stability compared to morpholine derivatives .

3-(4-Nitrophenyl)-3-oxopropanenitrile

- Structure : Nitro group at the para position.

- Properties : Higher density (1.332 g/cm³) and boiling point (387.1°C) due to strong electron-withdrawing effects .

3-(2-Methylphenyl)-3-oxopropanenitrile

- Structure : Methyl group at the ortho position.

- Properties : Lower molecular weight (159.18 g/mol) and boiling point (310.9°C) than the morpholine analog .

- Reactivity : Steric hindrance from the methyl group slows cyclization reactions .

3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile

- Structure : Fluorine atom at the meta position alongside the morpholine group.

- Impact: Fluorine enhances lipophilicity and bioavailability; this derivative shows improved kinase inhibition (IC₅₀ ~480 nM) compared to non-fluorinated analogs .

Heterocyclic and Functionalized Derivatives

3-(Benzofuran-3-yl)-3-oxopropanenitrile

- Structure : Benzofuran replaces the phenyl ring.

- Applications : Key precursor for benzofuran-fused pyridines and thiophenes; exhibits moderate biofilm inhibition .

- Limitations : Lower thermal stability due to the fused heterocycle .

3-(1H-Indol-3-yl)-3-oxopropanenitrile

Comparative Data Table

Research Findings and Trends

- Kinase Inhibition : Morpholine and fluorine-substituted derivatives (e.g., 3-[3-fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile ) exhibit superior inhibitory activity against glycogen synthase kinase-3β (GSK-3β) due to enhanced hydrogen bonding and metabolic stability .

- Anticancer Activity : Methoxy and indole derivatives show moderate cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values ranging from 12–45 μM .

- Synthetic Flexibility: The 3-oxopropanenitrile core supports diverse reactions, including Knoevenagel condensations and multi-component cyclizations, enabling rapid diversification .

生物活性

3-(4-Morpholinophenyl)-3-oxopropanenitrile (CAS No. 887591-40-4) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with various biological targets, such as enzymes and receptors. The presence of the nitrile group enhances its reactivity, allowing for potential covalent interactions with specific biomolecules.

Target Interactions

This compound primarily interacts with specific enzymes involved in critical biochemical pathways. Notably, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, indicating potential antimicrobial properties.

Mode of Action

The compound may exert its effects through various mechanisms:

- Enzyme Inhibition : By binding to active or allosteric sites on target enzymes, it alters their conformation and inhibits their activity.

- Gene Expression Modulation : It influences the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation rates.

Cellular Effects

Research indicates that this compound can significantly influence cellular processes:

- Cell Signaling : It modulates pathways related to cell growth and survival.

- Metabolic Regulation : The compound affects metabolic processes by altering enzyme activities involved in energy production and biosynthesis.

Subcellular Localization

The localization of this compound within cells is influenced by targeting signals that direct it to organelles such as the nucleus or mitochondria, where it can exert its biochemical effects.

Antimicrobial Activity

In studies evaluating its antimicrobial potential, this compound demonstrated significant inhibitory effects against various bacterial strains. For instance, it effectively inhibited the growth of Leishmania species, which are responsible for leishmaniasis. The compound's IC50 values were determined through radiometric assays, confirming its selectivity and potency against these pathogens .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 3-(Morpholinophenyl)-3-oxopropanenitrile | <10 | Leishmania CRK3–CYC6 |

| Staurosporine | 0.1 | HsCDK2 |

Cancer Research Applications

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Its ability to inhibit specific kinases involved in tumor growth has made it a candidate for further drug development .

Case Studies

A case study focusing on the use of this compound in treating Leishmania infections showed promising results. In vitro assays indicated that the compound could reduce parasite viability significantly at low concentrations. Further investigations are warranted to explore its efficacy in vivo and assess potential side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。